Cas no 4712-88-3 (1-Butanone,1-(5-hydroxy-1-naphthalenyl)-)
4712-88-3 structure
Product Name:1-Butanone,1-(5-hydroxy-1-naphthalenyl)-
1-Butanone,1-(5-hydroxy-1-naphthalenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Butanone,1-(5-hydroxy-1-naphthalenyl)-
- 1'-Butyronaphthone,5'-hydroxy- (7CI,8CI)
- 1-(5-chloro-2-hydroxyphenyl)-ethanone
- FT-0620251
- 5'-Chloro-2'-Hydroxy acetophenone
- 1-(5-Chloro-2-hydroxyphenyl)ethanone #
- 5'-Chloro-2'-hydroxyacetophenone
- W-108143
- CHEMBL4556310
- Acetophenone, 5-chloro-2-hydroxy-
- NSC-46622
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
- UY5U246MAZ
- UNII-UY5U246MAZ
- AKOS000121001
- AC-8265
- SY061655
- A808312
- 5'-Chloro-2'-hydroxyacetophenone, 99%
- 6C-033
- NS00024718
- MFCD00067788
- 1-(5-CHLORO-2-HYDROXYPHENYL)-1-ETHANONE
- Z57101024
- 5'-chloro-2'- hydroxyacetophenone
- 2'-Hydroxy-5'-chloroacetophenone
- 3-Chloro-6-hydroxyacetophenone
- EINECS 215-916-8
- NSC 46622
- 1-(5-chloranyl-2-oxidanyl-phenyl)ethanone
- InChI=1/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H
- 1-(5-chloro-2-hydroxy-phenyl)-ethanone
- SCHEMBL218964
- EN300-17921
- ETHANONE, 1-(5-CHLORO-2-HYDROXYPHENYL)-
- 1-(5-Chloro-2-hydroxyphenyl)ethanone
- A7447
- 4712-88-3
- 2-hydroxy-5-chloroacetophenone
- 1450-74-4
- 5 inverted exclamation mark -Chloro-2 inverted exclamation mark -hydroxyacetophenone
- DTXSID90162863
- NSC46622
- CS-W004713
- 2-Acetyl-4-chlorophenol
- 5-Chloro-2-hydroxyacetophenone
- Acetophenone, 5'-chloro-2'-hydroxy-
-
- Inchi: 1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
- Chave InChI: XTGCUDZCCIRWHL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(C)=O)C=1)O
Propriedades Computadas
- Massa Exacta: 214.09942
- Massa monoisotópica: 170.013457
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 158
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.6
- Superfície polar topológica: 37.3
Propriedades Experimentais
- Densidade: 1.298
- Ponto de ebulição: 270.9°Cat760mmHg
- Ponto de Flash: 117.6°C
- PSA: 37.3
1-Butanone,1-(5-hydroxy-1-naphthalenyl)- Literatura Relacionada
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
4712-88-3 (1-Butanone,1-(5-hydroxy-1-naphthalenyl)-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel